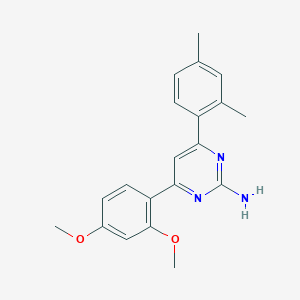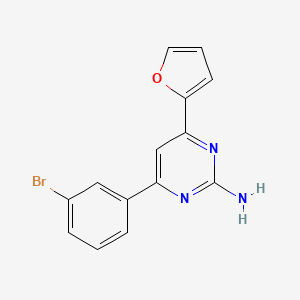
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine, also referred to as BPA, is a heterocyclic compound belonging to the pyrimidine family. It has been studied extensively for its wide range of applications in the field of scientific research. BPA is a versatile compound with a range of potential uses, from drug synthesis to biological applications.
科学研究应用
BPA has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. It has also been used as a reagent in organic synthesis, as a photoresist in chemical vapor deposition, and as a catalyst in the synthesis of polymers. BPA has also been used in the study of enzyme kinetics, and in the study of the structure and function of proteins.
作用机制
The exact mechanism of action of BPA is not yet fully understood. However, it is known to interact with certain proteins and enzymes, and to modulate the activity of these proteins and enzymes. BPA has been shown to interact with a variety of enzymes, including cyclooxygenase, lipoxygenase, and cyclic nucleotide phosphodiesterase, as well as with certain receptor proteins, such as the androgen receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPA are not yet fully understood. However, it has been shown to have an effect on certain hormones, such as testosterone and estradiol, and to affect the activity of certain enzymes. BPA has also been shown to have an effect on gene expression and cell signaling pathways, and to affect the development and function of the nervous system.
实验室实验的优点和局限性
BPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized in a laboratory setting. BPA is also relatively stable and non-toxic, making it safe to handle in the laboratory. However, BPA can be difficult to purify, and can be difficult to store for extended periods of time.
未来方向
There are a number of potential future directions for research on BPA. These include further study of its biochemical and physiological effects, and further investigation of its mechanism of action. Additionally, further research on the synthesis of BPA and its potential applications in drug synthesis, organic synthesis, and chemical vapor deposition could be beneficial. Finally, further research into the potential toxicity of BPA, and its potential effect on human health, could be of great value.
合成方法
BPA can be synthesized by the reaction of 2H-1,3-benzodioxol-5-yl bromide with 3-bromophenylpyrimidin-2-amine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of around 80°C. The reaction is typically complete within 24 hours.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-12-3-1-2-10(6-12)13-8-14(21-17(19)20-13)11-4-5-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKPXYKYMAGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC(=CC=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)